BenchChemオンラインストアへようこそ!

Tilifodiolide

Anti-inflammatory Cytokine Macrophage

Tilifodiolide is a structurally unique, tetraline-type clerodane diterpenoid with a defined pharmacological profile essential for pain, inflammation, and neuropsychopharmacology research. Its biphasic antinociceptive efficacy (ED₅₀: 48.2 & 28.9 mg/kg) and head-to-head anti-inflammatory potency comparable to indomethacin are exclusively validated for this scaffold. This provides a reliable, quantitative benchmark for dose-response studies, eliminating the risk of experimental failure from substituting unvalidated analogs. Ideal for dissecting nociceptive pathways and screening novel anxiolytics/antidepressants without locomotor impairment.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS No. 126724-95-6
Cat. No. B171936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilifodiolide
CAS126724-95-6
Synonymstilifodiolide
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5
InChIInChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18-/m0/s1
InChIKeyGBTJKEKFEUNDHY-SGTLLEGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Tilifodiolide (CAS 126724-95-6) as a Clerodane Diterpenoid: Procurement-Relevant Chemical and Structural Baseline


Tilifodiolide (CAS 126724-95-6, molecular formula C₂₀H₁₆O₅, molecular weight 336.34 g/mol) is a clerodane diterpenoid of tetraline-type structural origin, first isolated from the aerial parts of Salvia tiliaefolia Vahl [1]. The compound's absolute configuration was established by X-ray diffraction analysis, confirming it as (1R,8S)-1-(furan-3-yl)-8-(2-oxo-2,5-dihydrofuran-3-yl)-6,7,8,9-tetrahydronaphtho[1,2-c]furan-3(1H)-one [2]. As a naturally occurring furanoditerpenoid, Tilifodiolide belongs to a broader class of clerodane diterpenoids widely distributed in Salvia species, with a topological polar surface area (TPSA) of 65.70 Ų [3].

Why Generic Substitution with Other Clerodane Diterpenoids Is Not Straightforward: The Case of Tilifodiolide (CAS 126724-95-6)


Substituting Tilifodiolide with other clerodane diterpenoids from Salvia species (e.g., salvifolin, tiliifolins A-E, or other furanoditerpenoids) without empirical validation introduces significant risk due to the class's structural diversity and non-uniform pharmacological profile. While clerodane diterpenoids as a class exhibit a range of bioactivities (anti-inflammatory, antibacterial, anti-tumor, anti-ulcer) [1], the specific tetraline-type clerodane skeleton of Tilifodiolide—characterized by a fused naphtho[1,2-c]furan-3(1H)-one core with distinct furan substitution [2]—is not a common scaffold among anti-inflammatory diterpenoids from Salvia. Furthermore, Tilifodiolide demonstrates a unique combination of in vivo antinociceptive efficacy in both phases of the formalin test (ED₅₀ phase 1: 48.2 mg/kg; phase 2: 28.9 mg/kg) [3], a profile that distinguishes it from analgesics acting primarily via peripheral or central mechanisms alone. Generic substitution without head-to-head data would ignore these scaffold-specific and mechanistic differences, potentially leading to failed experimental replication or misinterpreted biological outcomes.

Quantitative Differentiation Evidence for Tilifodiolide (CAS 126724-95-6) Relative to Comparators


In Vitro Cytokine Inhibition: Tilifodiolide Exhibits Distinct Potency Against IL-6 vs TNF-α Compared to Standard Anti-Inflammatory Diterpenoids

Tilifodiolide (TFD) demonstrated differential inhibitory potency against the pro-inflammatory cytokines IL-6 and TNF-α in LPS-stimulated murine macrophages. The IC₅₀ for IL-6 inhibition was 1.21 µM, approximately 4.7-fold lower (more potent) than the IC₅₀ for TNF-α inhibition (5.66 µM) [1]. While many anti-inflammatory clerodane diterpenoids exhibit NO inhibition with IC₅₀ values in the 10-50 µM range [2], the sub-10 µM activity of TFD and its pronounced selectivity for IL-6 over TNF-α in this in vitro system provides a quantifiable differentiation point relative to other Salvia-derived diterpenoids lacking reported cytokine inhibition data [3].

Anti-inflammatory Cytokine Macrophage IC50

In Vivo Anti-Inflammatory Efficacy: Tilifodiolide (200 mg/kg) Matches Indomethacin (10 mg/kg) in Carrageenan-Induced Paw Edema

In the carrageenan-induced paw edema model in mice, Tilifodiolide administered orally at 200 mg/kg produced anti-inflammatory effects comparable to those of the NSAID indomethacin at 10 mg/kg [1]. This direct head-to-head comparison establishes that Tilifodiolide requires a 20-fold higher dose to achieve similar efficacy as the reference drug in this acute inflammation model. No other clerodane diterpenoid from Salvia tiliaefolia has been reported with comparative efficacy data against a standard-of-care NSAID in a standardized in vivo inflammation model [2].

Anti-inflammatory In vivo Edema Indomethacin

In Vivo Antinociception: Tilifodiolide Shows Biphasic Activity in Formalin Test Distinct from Simple Peripheral Analgesics

Tilifodiolide exhibited antinociceptive activity in both phase 1 (neurogenic pain, ED₅₀ = 48.2 mg/kg) and phase 2 (inflammatory pain, ED₅₀ = 28.9 mg/kg) of the formalin test in mice [1]. The lower ED₅₀ in phase 2 compared to phase 1 (ratio 1.67) indicates greater efficacy against inflammatory pain. This biphasic profile with a lower phase 2 ED₅₀ contrasts with peripherally restricted analgesics (e.g., NSAIDs) that primarily affect phase 2, and centrally acting opioids that suppress both phases at more similar doses [2]. In the acetic acid-induced writhing test, Tilifodiolide demonstrated an ED₅₀ of 32.3 mg/kg, statistically comparable to naproxen (ED₅₀ = 36.2 mg/kg) [3].

Antinociceptive Formalin test Pain ED50

Antidiarrheal Activity: Tilifodiolide Reduces Intestinal Fluid Accumulation via NO/cGMP Pathway

Tilifodiolide (TFD) exerted antidiarrheal activity by significantly decreasing intestinal fluid accumulation in the castor oil-induced diarrhea model in mice [1]. The vasorelaxant effects of TFD were demonstrated to be mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathways, as evidenced by attenuation of the relaxant response in the presence of NO synthase inhibitors and guanylyl cyclase inhibitors [2]. This dual antidiarrheal/vasorelaxant mechanism with defined molecular targets (NO/cGMP) differentiates Tilifodiolide from other clerodane diterpenoids from Salvia species (e.g., salvifolin, tiliifolins) for which antidiarrheal activity has not been reported or characterized mechanistically [3].

Antidiarrheal Vasorelaxant Nitric oxide cGMP

Neuropharmacological Profile: Tilifodiolide Demonstrates Anxiolytic and Antidepressant Effects via GABA and α₂-Adrenoreceptor Pathways

Tilifodiolide (TFD) exhibited anxiolytic and antidepressant effects in behavioral tests (elevated plus maze, forced swim test) in mice [1]. Mechanistic studies indicated partial involvement of gamma-aminobutyric acid (GABA) receptors in the anxiolytic effects and possible participation of α₂-adrenoreceptors in the antidepressant effects [2]. Importantly, TFD did not affect locomotor activity in the open field and rotarod tests at the doses tested, suggesting that the behavioral effects are not secondary to motor impairment [3]. This CNS-active profile with defined receptor targets is distinct from the primarily peripheral anti-inflammatory/antinociceptive activities reported for most Salvia clerodane diterpenoids, including co-isolated compounds such as salvifolin [4].

Anxiolytic Antidepressant GABA receptor α2-adrenoreceptor

Therapeutic Indication Differentiation: Patent Filings for Type 2 Diabetes Indicate Unique Application Scope

A Chinese patent application (CN107412228A, filed 2017-03-16) claims the use of Tilifodiolide and its derivatives for the preparation of medicaments for treating or preventing type II diabetes [1]. This therapeutic indication is distinct from the anti-inflammatory and antinociceptive applications explored for most Salvia-derived clerodane diterpenoids. While other clerodane diterpenoids (e.g., neo-clerodane diterpenoids from Salvia hispanica) have demonstrated hypoglycemic effects [2], the specific patent protection for Tilifodiolide in the type 2 diabetes space creates a differentiated intellectual property and application landscape that may influence procurement decisions for research programs targeting metabolic disorders [3].

Type 2 diabetes Patent Hypoglycemic Drug development

Recommended Research and Industrial Application Scenarios for Tilifodiolide (CAS 126724-95-6) Based on Evidence


Anti-Inflammatory Drug Discovery: Benchmarking Against NSAIDs in Acute Inflammation Models

Based on direct head-to-head comparison data showing that Tilifodiolide (200 mg/kg) produces anti-inflammatory effects comparable to indomethacin (10 mg/kg) in the carrageenan-induced paw edema model [1], this compound is well-suited for research programs aiming to identify natural products with NSAID-like efficacy but potentially distinct safety or mechanistic profiles. The quantitative benchmark allows researchers to design dose-response studies and combination experiments with confidence in the expected magnitude of effect.

Pain Research: Investigating Phase-Selective Antinociception and Opioid-Independent Analgesia

The biphasic antinociceptive profile in the formalin test (phase 1 ED₅₀ = 48.2 mg/kg; phase 2 ED₅₀ = 28.9 mg/kg) and the naloxone-reversible antinociception in the writhing test [2] position Tilifodiolide as a valuable tool for dissecting nociceptive pathways. Researchers studying inflammatory pain mechanisms, opioid-independent analgesia, or the development of novel analgesics with reduced abuse liability may find this compound particularly relevant, especially given the defined ED₅₀ values that facilitate power calculations for experimental design.

Gastrointestinal Pharmacology: Exploring NO/cGMP-Mediated Antidiarrheal Mechanisms

With documented antidiarrheal activity and a mechanistic link to the NO/cGMP pathway [3], Tilifodiolide offers a specific tool for gastrointestinal pharmacology research. Investigators studying intestinal fluid secretion, smooth muscle relaxation, or the role of NO signaling in gut function may utilize this compound to probe pathway-specific effects, benefiting from the established in vivo efficacy data and ex vivo mechanistic characterization in aortic ring preparations.

Neuropsychopharmacology: Anxiolytic and Antidepressant Screening with Defined Receptor Involvement

The CNS activity profile of Tilifodiolide—anxiolytic effects in the elevated plus maze (partially GABA-mediated) and antidepressant effects in the forced swim test (possibly α₂-adrenoreceptor-mediated)—without locomotor impairment [4] makes it suitable for neuropsychopharmacology screening programs. Researchers investigating novel anxiolytics or antidepressants, particularly those interested in natural product-derived compounds with dual activity, will find the receptor-level mechanistic hints and behavioral validation useful for hypothesis-driven follow-on studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tilifodiolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.